molecular formula C18H12F3N3O2 B14882736 N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14882736
M. Wt: 359.3 g/mol
InChI Key: GDZOBKPRQTWZTE-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-difluoroaniline and 4-fluorobenzaldehyde. The synthesis may proceed through the following steps:

    Formation of the Pyridazinone Core: This step involves the condensation of 2,5-difluoroaniline with 4-fluorobenzaldehyde under acidic or basic conditions to form an intermediate Schiff base, which is then cyclized to form the pyridazinone ring.

    Acetylation: The pyridazinone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(2,5-difluorophenyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the specific arrangement of fluorine atoms and the pyridazinone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C18H12F3N3O2

Molecular Weight

359.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H12F3N3O2/c19-12-3-1-11(2-4-12)15-7-8-18(26)24(23-15)10-17(25)22-16-9-13(20)5-6-14(16)21/h1-9H,10H2,(H,22,25)

InChI Key

GDZOBKPRQTWZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F)F

Origin of Product

United States

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